Guanylyl(3'->5')uridine ammonium salt

Vue d'ensemble

Description

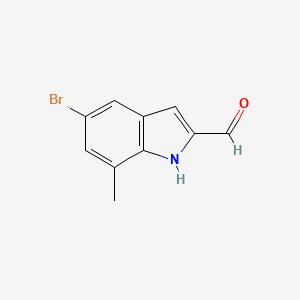

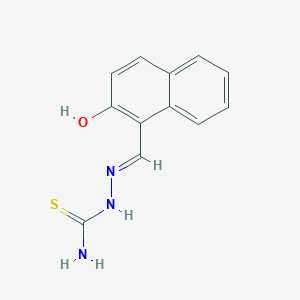

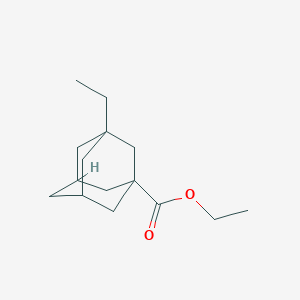

Guanylyl(3’->5’)uridine ammonium salt, also known as GpU, is a compound with the linear formula C19H24N7O13P · NH3 . It is an essential biomedical ingredient that plays a pivotal role in mRNA synthesis and facilitates genetic information translation . Its diverse applications span the biomedical field, notably encompassing mRNA-related disease research and the advancement of mRNA-based therapies .

Molecular Structure Analysis

The molecular weight of Guanylyl(3’->5’)uridine ammonium salt is 606.44 . The molecular formula is C19H24N7O13P · NH3 . The SMILES string representation is N.NC1=NC(=O)c2ncn(C3OC(CO)C(OP(O)(=O)OCC4OC(C(O)C4O)N5C=CC(=O)NC5=O)C3O)c2N1 .Physical And Chemical Properties Analysis

Guanylyl(3’->5’)uridine ammonium salt is a solid substance . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Hydrolytic Reactions and Structural Analysis Hydrolytic reactions of guanylyl(3',3')-uridine and its structural analogues have been extensively studied, revealing insights into their reactivity under different conditions. One study showed that replacing one of the 2'-hydroxyl groups with an amino function in guanylyl-(3',3')-(2'-amino-2'-deoxyuridine) significantly affects its hydrolytic stability across a range of pH levels. This analogue was found to be considerably more reactive under acidic and neutral conditions compared to its hydroxyl counterpart. The study also highlighted the role of Zn(2+) ions in promoting the cleavage of phosphodiester bonds, offering potential insights into the structural and mechanistic aspects of nucleic acid interactions and stability (Ora, Linjalahti, & Lönnberg, 2005).

Molecular Dynamics and Structural Stability The dinucleoside monophosphate guanylyl-3',5'-uridine (GpU) has been studied using molecular dynamics simulations to understand its conformational dynamics in aqueous solution. These studies reveal how the stacked and unstacked conformations of GpU respond to environmental changes, providing insights into the stability and behavior of nucleic acid structures in cellular conditions. This knowledge is critical for designing RNA-based therapeutics and understanding RNA folding and function (Norberg & Nilsson, 1994).

Electrolyte and Water Homeostasis Regulation Guanylin peptides, sharing structural similarities with guanylyl(3'->5')uridine, play a crucial role in regulating electrolyte and water homeostasis in the intestine and kidneys. Their activation of guanylyl cyclase-C receptors, leading to cyclic GMP production, underscores the importance of guanylyl nucleotides in physiological processes beyond genetic encoding and transcription. These findings have implications for treating diseases associated with electrolyte imbalance and provide a molecular basis for the therapeutic targeting of guanylyl cyclase-C pathways (Nakazato, 2001).

Synthesis and Applications in Energetic Materials Research into polyamino-substituted guanyl-triazole dinitramide salts demonstrates the potential of guanyl-based compounds in the development of new energetic materials. These compounds, characterized by high nitrogen content, extensive hydrogen bonding, and high thermal stability, showcase the versatility of guanyl groups in creating compounds with significant energetic properties. Such studies not only expand the understanding of guanyl-based chemistry but also offer pathways to designing advanced materials for military and industrial applications (Zeng, Wang, Twamley, Parrish, & Shreeve, 2008).

Orientations Futures

Propriétés

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N7O13P.H3N/c20-18-23-14-9(15(32)24-18)21-5-26(14)17-12(31)13(6(3-27)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)25-2-1-8(28)22-19(25)33;/h1-2,5-7,10-13,16-17,27,29-31H,3-4H2,(H,34,35)(H,22,28,33)(H3,20,23,24,32);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBUJXLTQPKTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N8O13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585176 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanylyl(3'->5')uridine ammonium salt | |

CAS RN |

41547-83-5 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)

![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)

![1-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B1449537.png)